molecular formula C11H17Cl3O2 B8610480 Ethyl 6,6,6-trichloro-2,3,3-trimethylhex-4-enoate CAS No. 60310-92-1

Ethyl 6,6,6-trichloro-2,3,3-trimethylhex-4-enoate

Cat. No. B8610480
CAS RN: 60310-92-1
M. Wt: 287.6 g/mol
InChI Key: XFIUHPVIZFWOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,6,6-trichloro-2,3,3-trimethylhex-4-enoate is a useful research compound. Its molecular formula is C11H17Cl3O2 and its molecular weight is 287.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6,6,6-trichloro-2,3,3-trimethylhex-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,6,6-trichloro-2,3,3-trimethylhex-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60310-92-1

Product Name

Ethyl 6,6,6-trichloro-2,3,3-trimethylhex-4-enoate

Molecular Formula

C11H17Cl3O2

Molecular Weight

287.6 g/mol

IUPAC Name

ethyl 6,6,6-trichloro-2,3,3-trimethylhex-4-enoate

InChI

InChI=1S/C11H17Cl3O2/c1-5-16-9(15)8(2)10(3,4)6-7-11(12,13)14/h6-8H,5H2,1-4H3

InChI Key

XFIUHPVIZFWOIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)(C)C=CC(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 737 mg of ethyl 4-bromo-6,6,6-trichloro-2,3,3-trimethylhexanoate in 20 ml of anhydrous tetrahydrofuran was cooled to 0°. To the cold solution was added 163 mg of sodium ethoxide and the mixture was stirred for 5 hours. The cooled mixture was poured into cold 1N hydrochloric acid and extracted with diethyl ether. The ether extract was washed successively with water, saturated aqueous sodium bicarbonate and aqueous sodium chloride, then dried over magnesium sulfate. The dried ether extract was distilled to give 430 mg (75% yield) of ethyl 6,6,6-trichloro-2,3,3-trimethyl-4-hexenoate, b.p. 92°-95°/0.2 mm.
Name
ethyl 4-bromo-6,6,6-trichloro-2,3,3-trimethylhexanoate
Quantity
737 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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